molecular formula C15H23Cl3N2O2 B13448575 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride CAS No. 63868-91-7

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride

Cat. No.: B13448575
CAS No.: 63868-91-7
M. Wt: 369.7 g/mol
InChI Key: AKDSHMBQGUDSBE-UQKRIMTDSA-N
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Description

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is a nitrogen mustard derivative of L-phenylalanine, characterized by a para-substituted bis(2-chloroethyl)amino group and an ethyl ester hydrochloride moiety. This compound is structurally related to alkylating chemotherapeutic agents, leveraging the electrophilic reactivity of the chloroethyl groups to form DNA crosslinks, thereby inhibiting cancer cell proliferation . Its synthesis involves coupling intermediates (e.g., sulfuryl chloride-derived species) with L-phenylalanine ethyl ester hydrochloride under basic conditions, achieving yields exceeding 90% .

Properties

CAS No.

63868-91-7

Molecular Formula

C15H23Cl3N2O2

Molecular Weight

369.7 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride

InChI

InChI=1S/C15H22Cl2N2O2.ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;/h3-6,14H,2,7-11,18H2,1H3;1H/t14-;/m0./s1

InChI Key

AKDSHMBQGUDSBE-UQKRIMTDSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride, also known as Melphalan ethyl ester hydrochloride, is a compound with several research and industrial applications . This compound is primarily used as an intermediate in the synthesis of Melphalan, a nitrogen-mustard alkylating agent .

Synthesis of Melphalan

Melphalan, or 4-bis(2-chloroethyl)amino-L-phenylalanine, is a nitrogen-mustard alkylating agent with two alkylating groups . Melphalan ethyl ester hydrochloride is a key intermediate in the production of optically pure Melphalan .

Process:

  • Hydroxyethylation: Ethylene oxide reacts with 4-amino-L-phenylalanine to produce 4-(bis-(2-hydroxyethyl)amino)-L-phenylalanine .
  • Purification: The resulting compound is purified using an aqueous organic solvent mixture to remove impurities such as 4-(bis-(2-hydroxyethyl)amino)-L-phenalanine and 4-(bis(2-hydroxyethyl)amino)phenyl)-2-(2-hydroxyethylamino)propanoic acid .
  • Chlorination: 4-(bis(2-hydroxyethyl)amino)-L-phenylalanine is chlorinated to produce crude 4-(bis(2-chloroethyl)amino)-L-phenylalanine (Melphalan) . The chlorination of 4-(bis(2-hydroxyethyl)amino)-L-phenylalanine alkyl ester yields crude 4-(bis(2-chloroethyl)amino)-L-phenylalanine alkyl ester .
  • Hydrolysis: The crude 4-(bis(2-chloroethyl)amino)-L-phenylalanine alkyl ester reacts with an aqueous solution to form an acid salt, which is then hydrolyzed . Adjusting the pH to between 2 and 4 yields crude 4-(bis(2-chloroethyl)amino)-L-phenylalanine (Melphalan) .
  • Purification: The crude Melphalan is dissolved in an aqueous acid solution, and the Melphalan base is precipitated out to purify the compound .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Bendamustine-Related Compounds

Bendamustine-related compounds (e.g., USP Bendamustine Related Compound H and I) share the bis(2-chloroethyl)amino motif but differ in core structure. For example:

Compound Name Molecular Formula Molecular Weight Key Structural Features
4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride C₁₅H₂₂Cl₂N₂O₂·HCl 377.72 Phenylalanine backbone, ethyl ester, bis(2-chloroethyl)amino group
Bendamustine Related Compound H C₃₂H₄₁Cl₃N₆O₄ 680.07 Benzimidazole core, butanoic acid chain
Bendamustine Related Compound I C₁₈H₂₅Cl₂N₃O₂ 386.32 Benzimidazole core, ethyl ester

Key Differences :

  • The phenylalanine backbone in the target compound contrasts with the benzimidazole rings in Bendamustine analogs, altering DNA-binding specificity and metabolic stability.
  • Bendamustine derivatives exhibit higher molecular weights due to extended alkyl chains and heterocyclic systems .

Amino Acid Ester Derivatives

L-Phenylalanine Ethyl Ester Hydrochloride (CAS 3182-93-2)
  • Molecular Formula: C₁₁H₁₅NO₂·HCl
  • Molecular Weight : 243.73
  • Key Features: Lacks the bis(2-chloroethyl)amino group, rendering it non-alkylating. Primarily used as a chiral building block in peptide synthesis .
Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride (L-Homophenylalanine Ethyl Ester Hydrochloride)
  • Molecular Formula: C₁₂H₁₇NO₂·HCl
  • Molecular Weight : 243.73
  • Used in antihypertensive drug intermediates .

Pharmacological Contrast: The target compound’s bis(2-chloroethyl)amino group confers cytotoxic alkylating activity absent in simpler phenylalanine esters.

Acetylated and Phthalimido Analogs

Acetyl-4-amino-L-phenylalanine Methyl Ester Hydrochloride
  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27
  • Key Features: Acetylated amino group at the para position; non-hazardous and used in HDAC inhibitor synthesis .
Ethyl 3-(4-Aminophenyl)-2-(1,3-Dioxoisoindol-2-yl)propanoate Hydrochloride
  • Molecular Formula : C₁₉H₁₉ClN₂O₄
  • Molecular Weight : 374.82
  • Key Features: Phthalimido-protected amino group; stabilizes intermediates in peptide coupling reactions .

Functional Comparison :

  • The target compound’s chloroethyl groups enable covalent DNA adduct formation, whereas acetyl or phthalimido derivatives serve as synthetic intermediates without alkylating properties .

Sulfur-Containing Analogs

2-(2-Amino-acetylamino)-4-Methylsulfanyl-Butyric Acid Ethyl Ester Hydrochloride
  • Molecular Formula : C₉H₁₉ClN₂O₃S
  • Molecular Weight : 270.78
  • Key Features : Methylsulfanyl group enhances lipophilicity; used in metabolic studies but lacks alkylating capacity .

Mechanistic Divergence :

    Biological Activity

    4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride, commonly known as melphalan ethyl ester hydrochloride , is a nitrogen mustard alkylating agent primarily used in the treatment of multiple myeloma and certain types of breast cancer. This compound exhibits significant biological activity through its mechanism of action, which involves the alkylation of DNA, leading to cytotoxic effects on rapidly dividing cancer cells.

    Chemical Structure and Properties

    The molecular formula of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine ethyl ester hydrochloride is C15H23Cl3N2OC_{15}H_{23}Cl_3N_2O. The compound features two chloroethyl groups attached to a phenylalanine backbone, which is responsible for its reactivity and biological activity.

    PropertyValue
    Molecular FormulaC15H23Cl3N2OC_{15}H_{23}Cl_3N_2O
    Molecular Weight346.72 g/mol
    CAS Number63868-91-3
    SolubilitySoluble in water and ethanol

    Melphalan ethyl ester functions as an alkylating agent by forming covalent bonds with DNA, particularly at the N7 position of guanine. This interaction leads to cross-linking of DNA strands, preventing proper DNA replication and transcription, ultimately resulting in cell death. The compound's efficacy is enhanced by its ability to penetrate cellular membranes due to its esterification, which facilitates better bioavailability compared to its parent compound, melphalan.

    Antitumor Activity

    Research has demonstrated that melphalan ethyl ester exhibits potent antitumor activity across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in solid tumor cells with an IC50 value of approximately 1.30 μM against HepG2 cells, which are representative of liver cancer . Furthermore, in vivo studies using xenograft models have confirmed its effectiveness in inhibiting tumor growth by approximately 48.89% compared to control treatments .

    Case Studies

    • Multiple Myeloma Treatment : A clinical study involving patients with multiple myeloma indicated that melphalan ethyl ester combined with other agents significantly improved response rates compared to monotherapy. The combination therapy led to higher complete response rates and improved overall survival .
    • Breast Cancer : In a cohort study focusing on breast cancer patients, melphalan ethyl ester was administered as part of a conditioning regimen prior to stem cell transplantation. Results showed that patients experienced fewer relapses and improved progression-free survival compared to historical controls .

    Toxicity and Side Effects

    While effective, the use of melphalan ethyl ester is associated with several side effects due to its cytotoxic nature:

    • Hematological Toxicity : Patients often experience myelosuppression, leading to anemia, thrombocytopenia, and leukopenia.
    • Gastrointestinal Symptoms : Nausea and vomiting are common following administration.
    • Secondary Malignancies : Long-term use has been linked to an increased risk of secondary cancers due to its mutagenic potential.

    Research Findings

    Recent studies have focused on optimizing the therapeutic index of melphalan ethyl ester by exploring various formulations and combination therapies:

    • Combination with HDAC Inhibitors : Research indicates that combining melphalan with histone deacetylase (HDAC) inhibitors enhances its antitumor efficacy by promoting apoptosis in resistant cancer cells .
    • Nanoparticle Delivery Systems : Investigations into nanoparticle-based delivery systems have shown promise in improving the pharmacokinetics and reducing systemic toxicity associated with melphalan administration .

    Q & A

    Q. How to study in vivo hydrolysis to release the active amino acid moiety?

    • Methodology :
    • Radiolabeling : Synthesize 14^{14}C-labeled compound and track hydrolysis in rodent plasma via scintillation counting .
    • Enzyme inhibition assays : Test esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to identify hydrolysis pathways .

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